molecular formula C11H13ClFNO2 B6269440 rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2307782-75-6

rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B6269440
CAS No.: 2307782-75-6
M. Wt: 245.7
InChI Key:
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Description

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a novel compound that has been studied for its potential application in various scientific fields. It is a synthetic compound that has been used in the synthesis of other compounds, as well as in the treatment of certain diseases. The compound has been studied for its biochemical and physiological effects, and for its potential use in laboratory experiments.

Scientific Research Applications

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has been studied for its potential application in various scientific fields. It has been studied for its potential use in the synthesis of other compounds, as well as for its potential use in the treatment of certain diseases. For example, this compound has been studied for its potential use in the treatment of cancer, as well as for its potential use in the synthesis of other novel compounds. Additionally, this compound has been studied for its potential use in the synthesis of peptide hormones and other drugs.

Mechanism of Action

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has been studied for its potential mechanism of action. It has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, this compound has been suggested to act as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been suggested that the compound may have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, this compound has been suggested to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has several advantages and limitations for use in laboratory experiments. The advantages of using this compound include its high solubility in water and its low toxicity. Additionally, the compound is relatively easy to synthesize and purify. The limitations of using this compound include its relatively short shelf life and its potential instability in certain conditions.

Future Directions

The potential future directions for rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride include further studies into its potential mechanism of action, its potential biochemical and physiological effects, and its potential use in the synthesis of other novel compounds. Additionally, further research into the potential therapeutic applications of the compound, such as its potential use in the treatment of certain diseases, is warranted. Finally, further research into the potential advantages and limitations of using this compound in laboratory experiments is necessary in order to optimize its use in such experiments.

Synthesis Methods

Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride can be synthesized by a two-step process involving the reaction of the starting material 4-fluorophenyl pyrrolidine-2-carboxylic acid with the reagent hydrochloric acid. The first step involves the reaction of the starting material with hydrochloric acid in a 1:1 molar ratio. The reaction is conducted at a temperature of approximately 80°C for 3 hours. The second step involves the addition of a base such as sodium hydroxide to the reaction mixture, which then undergoes a second reaction at a temperature of approximately 60°C for 1 hour. The final product is then isolated and purified through column chromatography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-fluorophenyl-2-methyl-3-buten-2-ol", "4-fluorobenzaldehyde is reacted with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to form 4-fluorophenyl-2-methyl-3-buten-2-ol.", "Step 2: Reduction of 4-fluorophenyl-2-methyl-3-buten-2-ol", "4-fluorophenyl-2-methyl-3-buten-2-ol is reduced with sodium borohydride in the presence of acetic acid to form rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-methanol.", "Step 3: Conversion of rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-methanol to rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride", "rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-methanol is oxidized with sodium chlorite in the presence of sodium hydroxide to form rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid.", "rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid is then reacted with hydrochloric acid in diethyl ether to form rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride." ] }

2307782-75-6

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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